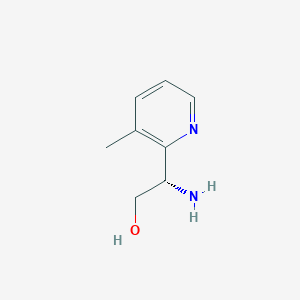
(S)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an aminoethanol side chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-methylpyridine.
Step 1: The 3-methylpyridine undergoes a bromination reaction to introduce a bromine atom at the 2-position.
Step 2: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Step 3: The resulting intermediate is further reacted with an epoxide to introduce the ethanol side chain, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxides or ketones.
Reduction: Products may include reduced pyridine derivatives or amines.
Substitution: Products may include substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain may form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s properties and reactivity.
- Chirality: The (2S) configuration imparts specific stereochemical properties that can influence the compound’s interactions with biological targets.
- Functional Groups: The presence of both an amino and an ethanol group allows for diverse chemical reactivity and potential applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
Clé InChI |
ABADXXDXWTVRAN-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)[C@@H](CO)N |
SMILES canonique |
CC1=C(N=CC=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


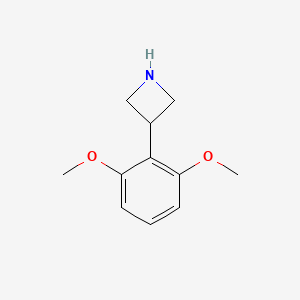
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
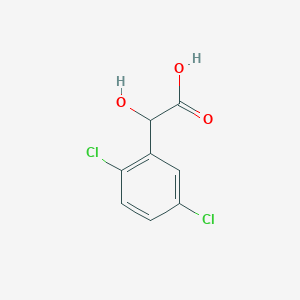
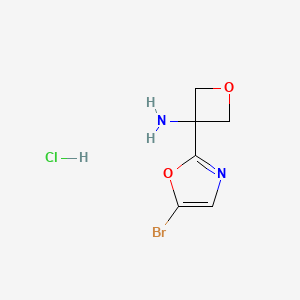
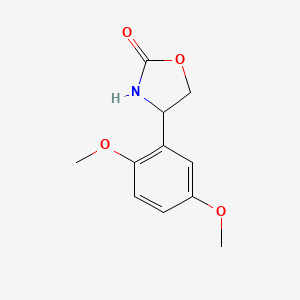
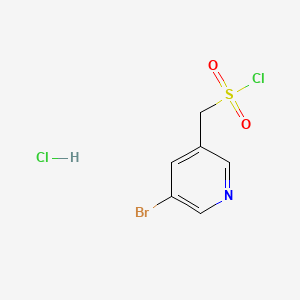
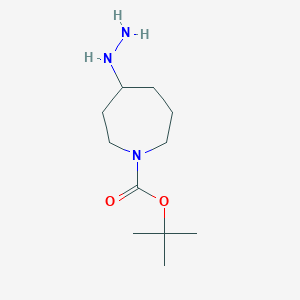
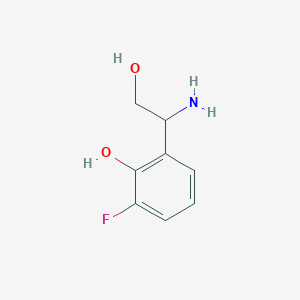
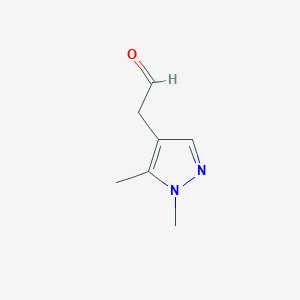
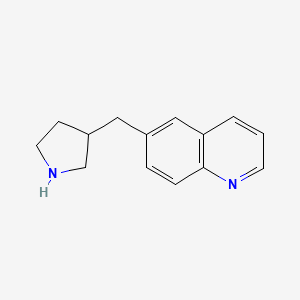
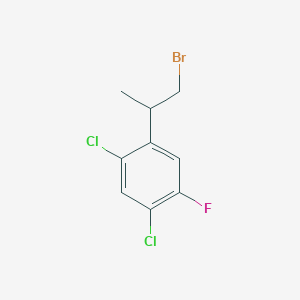
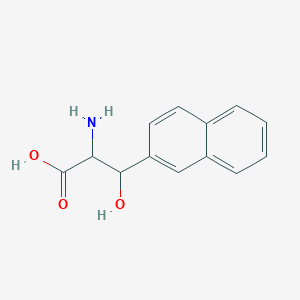
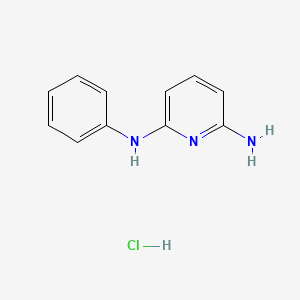
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
